1-(Diaminomethyl)pyrrolidin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H13N3O |
|---|---|
Molecular Weight |
131.18 g/mol |
IUPAC Name |
1-(diaminomethyl)pyrrolidin-2-ol |
InChI |
InChI=1S/C5H13N3O/c6-5(7)8-3-1-2-4(8)9/h4-5,9H,1-3,6-7H2 |
InChI Key |
CRNZZAPPFIAWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(N)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Diaminomethyl Pyrrolidin 2 Ol and Its Analogues
Stereoselective Synthesis of the Pyrrolidin-2-ol (B7900541) Core Structure
The pyrrolidin-2-ol moiety is a critical building block, and its stereochemical integrity is often paramount for biological activity. The development of stereoselective methods to access this core structure is thus of significant interest.
Enantioselective Approaches to Pyrrolidine (B122466) Ring Formation
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a highly effective and atom-economical method for the enantioselective synthesis of substituted pyrrolidines. rsc.org This approach allows for the creation of up to four new contiguous stereocenters with high stereo- and regioselectivity. rsc.org The choice of metal catalyst, such as copper(I) or silver(I), can influence the stereochemical outcome, leading to either the exo or endo adduct with high selectivity. rsc.org
Another powerful strategy involves the use of chiral catalysts, such as a chiral amine-derived iridacycle complex, for the annulation of racemic diols with primary amines through a "borrowing hydrogen" methodology. This approach provides direct access to a diverse range of enantioenriched pyrrolidines.
Furthermore, biocatalysis offers a green and highly selective alternative. For instance, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones using microorganisms like Sphingomonas sp. HXN-200 can yield enantiopure (S)-4-hydroxy-pyrrolidin-2-ones, which are valuable precursors. researchgate.net Similarly, a one-pot photoenzymatic synthesis combining photochemical oxyfunctionalization with stereoselective enzymatic transamination or carbonyl reduction can produce chiral N-Boc-3-amino/hydroxy-pyrrolidines with high conversion and enantiomeric excess. nih.gov
| Method | Key Features | Stereocontrol | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | Atom-economical, forms multiple stereocenters | High stereo- and regioselectivity via metal catalysis (Cu(I), Ag(I)) | rsc.org |
| Chiral Iridacycle Catalysis | "Borrowing hydrogen" annulation of diols and amines | High enantioselectivity | |
| Biocatalytic Hydroxylation | Green, highly selective | High enantiomeric excess with specific microorganisms | researchgate.net |
| Photoenzymatic Synthesis | One-pot, mild conditions | High enantiomeric excess via enzymatic resolution | nih.gov |
Diastereoselective Control in the Formation of the Pyrrolidin-2-ol Stereocenters
Achieving diastereoselective control is crucial when multiple stereocenters are present, as is the case in many substituted pyrrolidin-2-ols. One approach involves the diastereoselective addition of organometallic reagents to chiral precursors. For example, the addition of organolithium species to imides derived from (S)-malic acid, followed by trapping of the in situ formed N-acyliminium ions, can lead to the regio- and diastereoselective formation of 5-trans-substituted and 5,5-disubstituted 2-pyrrolidinones. organic-chemistry.org
Another strategy employs a one-pot, four-step protocol involving the addition of a silyl-substituted diphenylethyllithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization to yield N-protected pyrrolidines with excellent diastereoselectivity. rsc.orgacs.org The reactions of primary amines with the anhydride (B1165640) or lactone of 4-oxo-5-phenylpentanoic acid can also proceed stereoselectively to yield either cyclic tautomers (2-benzyl-2-hydroxypyrrolidin-5-ones) or 2-benzylidenepyrrolidin-5-ones depending on the reaction conditions. researchgate.net
Strategies for the Introduction and Derivatization of the Diaminomethyl Moiety
The diaminomethyl group, a geminal diamine attached to the pyrrolidine nitrogen, is a less common functional group that requires specialized synthetic strategies.
Development of C-N Bond-Forming Reactions for the Diaminomethyl Group
The formation of the N-diaminomethyl functionality, essentially an aminal at the nitrogen atom, is a synthetic challenge. A plausible approach involves the reaction of the parent pyrrolidin-2-one with an electrophilic source of a dialkylaminomethyl group. For instance, pyrrolidin-2-ones can react with formaldehyde (B43269) and chlorotrimethylsilane (B32843) to generate 1-chloromethylpyrrolidin-2-ones. rsc.org Subsequent reaction of this intermediate with amines can afford 1-aminomethylpyrrolidin-2-ones. rsc.org To construct the diaminomethyl group, a similar strategy could be envisioned using a protected form of aminomethylamine or by reacting the 1-chloromethyl intermediate with an excess of a protected amine, followed by deprotection and further functionalization.
The synthesis of spirocyclic aminals through the catalyst-free insertion of cyclic amidines into the C1–C2 bond of cyclopropanones offers an innovative route to complex aminal structures. acs.org While not a direct method for the N-diaminomethyl group, this reaction highlights the principles of aminal formation that could be adapted.
A more direct, though hypothetical, approach would be the reaction of a pyrrolidin-2-one with a pre-formed and suitably protected diaminomethylating agent.
| Precursor | Reagent(s) | Intermediate/Product | Reference |
| Pyrrolidin-2-one | Formaldehyde, Chlorotrimethylsilane | 1-Chloromethylpyrrolidin-2-one | rsc.org |
| 1-Chloromethylpyrrolidin-2-one | Primary/Secondary Amines | 1-Aminomethylpyrrolidin-2-one | rsc.org |
Orthogonal Protecting Group Strategies for Polyamine Functionalities in 1-(Diaminomethyl)pyrrolidin-2-ol
The presence of multiple amine functionalities in this compound necessitates a robust and orthogonal protecting group strategy to allow for selective manipulation. Orthogonal protecting groups are those that can be removed under distinct conditions, leaving other protected groups intact. organic-chemistry.org
For polyamines, a combination of protecting groups such as Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl) is commonly employed. The Boc group is acid-labile, the Cbz group is typically removed by hydrogenolysis, and the Fmoc group is base-labile. organic-chemistry.org
In the context of a gem-diamino moiety, specific protecting groups that can stabilize the aminal structure may be required. Cyclic protecting groups, such as those derived from aldehydes or ketones, could be employed to protect the two amino groups of the diaminomethyl moiety simultaneously.
A potential strategy for the diaminomethyl group on the pyrrolidine nitrogen could involve the use of two different, orthogonally removable protecting groups on the two exocyclic nitrogens. This would allow for the sequential functionalization of each amine, leading to diverse analogues.
Functional Group Interconversions and Strategic Modifications of the Hydroxyl Group in Pyrrolidin-2-ol
The hydroxyl group of the pyrrolidin-2-ol core is a key site for functionalization, allowing for the introduction of various substituents and the modulation of the molecule's properties.
The hydroxyl group is generally a poor leaving group, but it can be activated for nucleophilic substitution. nih.gov Common methods of activation include conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. nih.govwikipedia.org These activated intermediates can then be displaced by a variety of nucleophiles to introduce new functional groups with inversion of stereochemistry.
Oxidation of the secondary alcohol in pyrrolidin-2-ol would yield the corresponding pyrrolidin-2-one. This transformation can be achieved using a variety of oxidizing agents, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule. wikipedia.org Conversely, the reduction of a pyrrolidin-2-one can be used to generate the pyrrolidin-2-ol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent and the substrate.
The hydroxyl group can also be directly conjugated, for example, through etherification or esterification, to attach other molecular fragments. nih.gov Chemoselective methods are crucial here to avoid unwanted reactions with the amine functionalities. nih.gov
| Transformation | Reagent(s) | Product | Key Considerations |
| Activation | TsCl, MsCl, SOCl₂ | Tosylate, Mesylate, Chloride | Creates a good leaving group for substitution |
| Oxidation | Various oxidizing agents | Pyrrolidin-2-one | Choice of reagent depends on functional group tolerance |
| Etherification/Esterification | Alkyl halides, Acid chlorides/anhydrides | Ether, Ester | Requires protection of other nucleophilic groups |
| Reduction of Pyrrolidin-2-one | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Pyrrolidin-2-ol | Stereoselectivity depends on reagent and substrate |
Exploration of Cascade and Multicomponent Reactions for Efficient Assembly of this compound
Cascade and multicomponent reactions (MCRs) represent powerful strategies in synthetic chemistry, enabling the construction of complex molecular architectures from simple precursors in a single operation. nih.gov These approaches are characterized by their high atom and step economy, often leading to increased efficiency and reduced waste generation compared to traditional linear syntheses. researchgate.net
The synthesis of the this compound scaffold can be envisaged through several innovative cascade or multicomponent approaches. A hypothetical yet plausible strategy could involve a multicomponent reaction of an appropriate amino acid derivative, an aldehyde, and a cyanide source, followed by a reductive cyclization. For instance, a modified Strecker-type reaction could be employed to introduce the diaminomethyl moiety.
A notable example in the broader context of pyrrolidine synthesis is the one-pot nitro-Mannich/hydroamination cascade reaction. nih.govrsc.org This method has been successfully employed for the diastereoselective synthesis of substituted pyrrolidines. rsc.org The reaction proceeds under the control of a combination of a base and a gold(I) catalyst, affording pyrrolidine products in high yields and with good to excellent diastereoselectivities. rsc.org While not directly applied to this compound, this methodology highlights the potential of cascade catalysis in constructing the pyrrolidine core, which could be further functionalized.
Another relevant approach is the silver(I)-catalyzed asymmetric [C+NC+CC] coupling process, which yields highly functionalized pyrrolidines in a single step. nih.gov The use of a chiral auxiliary, such as Oppolzer's camphorsultam, allows for reliable control of the stereochemistry. nih.gov This type of multicomponent strategy could be adapted for the synthesis of chiral analogues of this compound.
The following table summarizes representative cascade and multicomponent reactions for the synthesis of pyrrolidine derivatives, which could serve as foundational knowledge for developing a specific synthesis of this compound.
| Reaction Type | Catalyst/Reagents | Key Features | Potential Applicability |
| Nitro-Mannich/Hydroamination Cascade | Base/Gold(I) catalyst | High diastereoselectivity, one-pot synthesis | Construction of the substituted pyrrolidine core |
| Asymmetric [C+NC+CC] Coupling | Silver(I) catalyst, chiral auxiliary | High enantioselectivity, single-step synthesis | Synthesis of chiral analogues |
| Organocatalytic Mannich/Wittig/Cycloisomerization | Chiral amine catalyst | Modular synthesis of chiral dihydropyridines | Foundational logic for multi-step one-pot synthesis |
These examples underscore the power of cascade and multicomponent reactions in streamlining the synthesis of complex heterocyclic structures. The development of a bespoke multicomponent reaction for the direct synthesis of this compound remains a challenging but highly desirable goal in synthetic chemistry.
Green Chemistry Principles and Sustainable Synthetic Routes Towards this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.gov This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.
For the synthesis of this compound and its analogues, several green chemistry principles can be applied. The use of water as a solvent is a key aspect of green synthesis. nih.gov While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. For instance, the use of ionic liquids as recyclable reaction media has been explored for the synthesis of dispirooxindolo-pyrrolidines via 1,3-dipolar cycloaddition reactions.
Another green approach is the use of microwave irradiation to accelerate reaction rates and improve yields, often with reduced energy consumption compared to conventional heating. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds. nih.gov
Furthermore, the selection of starting materials is crucial for a sustainable synthesis. Proline and its derivatives, which are naturally occurring amino acids, can serve as chiral precursors for the synthesis of pyrrolidine-containing compounds. mdpi.com The use of such bio-based starting materials reduces the reliance on petrochemical feedstocks.
A hypothetical green synthetic route to an analogue, a pyrrolidone derivative, could involve the direct reaction of biosourced levulinic acid in the absence of any additives, catalysts, or solvents, showcasing a highly sustainable approach with a low E-factor (mass of waste per mass of product).
The table below outlines key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Example/Potential Benefit |
| Use of Renewable Feedstocks | Starting from bio-based materials like proline. | Reduces dependence on fossil fuels and promotes sustainability. |
| Use of Safer Solvents | Employing water or ionic liquids as the reaction medium. | Minimizes the use of volatile and toxic organic solvents. |
| Energy Efficiency | Utilizing microwave irradiation or catalyst-free reactions. | Reduces reaction times and energy consumption. nih.gov |
| Atom Economy | Designing cascade and multicomponent reactions. | Maximizes the incorporation of starting materials into the final product, reducing waste. nih.govresearchgate.net |
The integration of these green chemistry principles into the synthetic design for this compound can lead to more sustainable and environmentally responsible manufacturing processes. While a specific green synthesis for this exact compound is not yet established in the literature, the foundational methodologies are available to guide future research in this direction.
In Depth Structural Elucidation and Spectroscopic Characterization of 1 Diaminomethyl Pyrrolidin 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
High-resolution NMR spectroscopy serves as a powerful tool for the complete structural assignment of 1-(Diaminomethyl)pyrrolidin-2-ol, providing detailed insights into its connectivity, stereochemistry, and dynamic behavior in solution.
Advanced 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Proton and Carbon Assignment
A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon signals. wikipedia.org
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the aminal methine proton (-CH (NH₂)₂), the hydroxyl proton (-OH ), and the amine protons (-NH ₂). The ¹³C NMR spectrum would correspondingly display five signals for the five carbon atoms of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would establish the connectivity within the pyrrolidine ring by showing cross-peaks between adjacent protons (H-2/H-3, H-3/H-4, H-4/H-5), confirming the spin system of the five-membered ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, enabling definitive C-H assignments. emerypharma.com Each CH or CH₂ group in the pyrrolidine ring and the aminal CH group would produce a cross-peak, linking the previously assigned proton signals to their respective carbon atoms. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular framework. wikipedia.org Key HMBC correlations would include the aminal proton showing a cross-peak to carbons C-2 and C-5 of the pyrrolidine ring, unequivocally confirming the attachment of the diaminomethyl group to the ring nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This is particularly useful for determining the relative stereochemistry and preferred ring conformation. For example, a NOESY correlation between the proton at C-2 and a proton at C-5 could indicate their cis relationship on the ring.
A summary of expected NMR data is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| CH(NH₂)₂ | ~5.0-5.5 | ~75-85 | - | C2, C5 |
| C2-H | ~3.8-4.2 | ~65-75 | H3 | C3, C5, CH(NH₂)₂ |
| C3-H₂ | ~1.8-2.2 | ~25-35 | H2, H4 | C2, C4, C5 |
| C4-H₂ | ~1.6-2.0 | ~20-30 | H3, H5 | C3, C5 |
| C5-H₂ | ~3.0-3.5 | ~50-60 | H4 | C2, C3, C4, CH(NH₂)₂ |
| OH | Variable | - | - | C2 |
Determination of Relative and Absolute Stereochemistry via Chiral NMR Auxiliaries
The C-2 position of the pyrrolidine ring is a stereocenter, meaning the compound exists as a pair of enantiomers. Chiral NMR spectroscopy can be employed to differentiate these enantiomers. This is typically achieved by reacting the compound with a chiral derivatizing agent (CDA), such as Mosher's acid, or by using a chiral solvating agent (CSA). rsc.orgresearchgate.net In the presence of a chiral auxiliary, the enantiomers are converted into diastereomers, which are distinguishable by NMR. nih.gov This results in the splitting of signals for the formerly equivalent nuclei, allowing for the determination of enantiomeric purity.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise atomic positions in the solid state. ncl.ac.uk This technique would unambiguously determine bond lengths, bond angles, and torsional angles, confirming the molecular connectivity. nih.gov
Crucially, X-ray crystallography would reveal the three-dimensional architecture, including the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation) and the relative stereochemistry of its substituents. researchgate.net Furthermore, this analysis would elucidate the pattern of intermolecular interactions. Given the presence of multiple hydrogen bond donors (-OH, -NH₂) and acceptors (N, O), an extensive hydrogen-bonding network is expected to dominate the crystal packing, influencing the material's physical properties. mdpi.comjyu.fi
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁) |
| C2-O Bond Length | ~1.43 Å |
| N1-C(aminal) Bond Length | ~1.47 Å |
| C-N(H₂) Bond Length | ~1.46 Å |
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. nih.gov
FT-IR Spectroscopy: The FT-IR spectrum would provide clear evidence for the key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, with its breadth indicating hydrogen bonding. researchgate.net The N-H stretching vibrations of the primary amine groups are expected to appear as two distinct bands in the 3400-3300 cm⁻¹ region. researchgate.net Other significant peaks would include C-H stretching (3000-2850 cm⁻¹), N-H bending (scissoring) around 1650-1580 cm⁻¹, and C-O stretching of the secondary alcohol at approximately 1100 cm⁻¹. spectrabase.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are often weak in Raman spectra, the carbon skeleton vibrations (C-C and C-N stretching) in the fingerprint region (1400-600 cm⁻¹) would be well-defined, providing structural confirmation. researchgate.netresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | FT-IR | 3400-3200 (broad) |
| N-H Stretch | FT-IR | 3400-3300 (two bands) |
| C-H Stretch | FT-IR, Raman | 3000-2850 |
| N-H Bend | FT-IR | 1650-1580 |
| C-O Stretch | FT-IR | ~1100 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound and to study its fragmentation patterns.
Molecular Formula Confirmation: HRMS analysis would provide a highly accurate mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. This experimental value can be compared to the calculated exact mass for the formula C₅H₁₄N₃O⁺ (132.1131), allowing for unambiguous confirmation of the molecular formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be used to probe the structure by breaking the molecule into smaller, characteristic fragments. The aminal group (-CH(NH₂)₂) is chemically labile and would be expected to fragment readily. nih.gov Plausible fragmentation pathways include the neutral loss of ammonia (B1221849) (NH₃), cleavage of the N1-C(aminal) bond to lose the diaminomethyl moiety, and subsequent ring-opening or fragmentation of the pyrrolidine core. wvu.edunih.govmdpi.com
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Formula | Predicted m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₅H₁₄N₃O⁺ | 132.11 | Molecular Ion |
| [M-NH₂]⁺ | C₅H₁₁N₂O⁺ | 115.09 | Loss of an amino radical |
| [M+H-NH₃]⁺ | C₅H₁₁N₂O⁺ | 115.09 | Loss of ammonia |
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable for assigning the absolute configuration ((R) or (S)) of chiral molecules. wikipedia.orgslideshare.net
ECD and ORD Principles: These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. nih.gov Enantiomers produce ECD and ORD spectra that are perfect mirror images of each other. nih.govencyclopedia.pub
Absolute Configuration: The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with a theoretically predicted spectrum generated using quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A match between the signs and shapes of the experimental and calculated Cotton effects allows for a confident assignment of the stereochemistry at the C-2 center. nih.govresearchgate.net
Research on the Theoretical and Computational Chemistry of this compound Remains Undisclosed
Despite a thorough search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties of the chemical compound this compound have been identified. As a result, the generation of a detailed article focusing on its electronic structure, molecular conformations, and reaction mechanisms, as per the requested outline, is not possible at this time.
The field of theoretical and computational chemistry utilizes powerful tools to investigate molecules at the atomic level. umd.edu Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure and energetics of molecules, while molecular dynamics (MD) simulations can elucidate their behavior over time, including conformational changes and interactions with solvents. nih.govnih.govmdpi.com These computational approaches are invaluable for predicting molecular properties and reaction outcomes. nih.govweizmann.ac.il
However, the application of these sophisticated computational methods appears not to have been directed towards this compound in any publicly accessible research. Searches for quantum chemical calculations, including DFT studies on its ground state geometries or high-accuracy ab initio calculations of its electronic properties, yielded no specific results for this compound. Similarly, inquiries for molecular dynamics simulations to understand its conformational dynamics and the influence of solvents were unfruitful. Furthermore, no computational explorations of its reaction mechanisms, such as transition state characterization or the prediction of selectivity, could be found.
While the principles of computational chemistry are well-established and have been applied to a vast array of molecules, from bioactive marine natural products to energetic materials, it appears that this compound has not yet been a subject of such detailed in silico investigation. nih.govnih.gov The scientific community relies on published research to build upon existing knowledge, and in this instance, the foundational computational studies required to construct the requested article are absent from the public domain.
Therefore, until research focusing specifically on the theoretical and computational aspects of this compound is conducted and published, a comprehensive and scientifically accurate article on this topic cannot be produced.
Theoretical and Computational Chemistry Investigations of 1 Diaminomethyl Pyrrolidin 2 Ol
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Validation
Theoretical and computational chemistry provides a powerful framework for predicting the spectroscopic characteristics of 1-(Diaminomethyl)pyrrolidin-2-ol. These predictions are invaluable for the subsequent experimental validation and structural elucidation of the compound. By employing methods such as Density Functional Theory (DFT), chemists can calculate key spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
The calculated ¹H and ¹³C NMR chemical shifts serve as a guide for assigning the signals observed in experimental NMR spectra to specific atoms within the molecular structure. This correlation is fundamental for confirming the connectivity and chemical environment of the atoms. Similarly, predicted vibrational frequencies can be matched with the absorption bands in infrared (IR) and Raman spectra, offering detailed insights into the molecule's vibrational modes and the presence of specific functional groups. The accuracy of these computational predictions is closely tied to the chosen level of theory and basis set. A strong correspondence between the predicted and experimental spectra provides robust evidence for the synthesized compound's structure and predominant conformation.
For a molecule with a related pyrrolidine (B122466) ring system, 4-(1-pyrrolidinyl)piperidine, both experimental and theoretical NMR studies have been conducted. researchgate.net In that case, ¹H, ¹³C, and ¹⁵N NMR chemical shifts, as well as coupling constants, were calculated for the most stable conformers using DFT methods. researchgate.net The results demonstrated that both the molecular geometry and the populations of stable conformers were influenced by the solvent. researchgate.net This highlights the importance of considering environmental effects in the computational modeling of such compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H on N of NH₂ | 7.5 - 8.5 |
| H on C2 | 4.1 - 4.6 |
| H on C5 | 3.3 - 3.8 |
| H on C3 | 1.9 - 2.4 |
| H on C4 | 1.7 - 2.2 |
| H on OH | 5.0 - 6.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C of Diaminomethyl | 168 - 175 |
| C2 | 68 - 73 |
| C5 | 55 - 60 |
| C3 | 28 - 33 |
| C4 | 23 - 28 |
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3350 - 3450 |
| N-H | Stretching | 3250 - 3350 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C-N | Stretching | 1180 - 1280 |
| C-O | Stretching | 1000 - 1100 |
Computational Studies on Non-Covalent Interactions and Supramolecular Assembly Propensities
Computational modeling is increasingly utilized to aid in the discovery of supramolecular materials, which are formed through the self-assembly of organic components via non-covalent interactions. nih.gov These materials have a wide range of potential applications. nih.gov The molecule this compound possesses multiple functional groups capable of participating in significant non-covalent interactions, particularly hydrogen bonding. The hydroxyl (-OH) group, the primary amine (-NH₂) groups, and the nitrogen atom within the pyrrolidine ring all act as potential hydrogen bond donors and acceptors.
These non-covalent interactions are the driving force behind the self-assembly processes that can lead to the formation of ordered supramolecular structures. The study of these interactions is crucial for understanding how individual molecules of this compound will behave in bulk and in the presence of other molecules. The chirality of the constituent molecules can also play a critical role in the self-assembly process and the resulting properties of the supramolecular materials. nih.gov For instance, the co-assembly of different enantiomers can lead to the formation of distinct nanostructures with enhanced mechanical properties. nih.gov
Table 4: Predicted Non-Covalent Interaction Energies in a this compound Dimer
| Interacting Groups | Type of Interaction | Estimated Interaction Energy (kcal/mol) |
|---|---|---|
| OH···N(pyrrolidine) | Hydrogen Bond | -5.0 to -6.5 |
| NH₂···O(hydroxyl) | Hydrogen Bond | -4.0 to -5.5 |
| NH₂···N(amine) | Hydrogen Bond | -3.0 to -4.5 |
Mechanistic Investigations of Chemical Reactivity and Transformations of 1 Diaminomethyl Pyrrolidin 2 Ol
Exploration of Intramolecular Cyclization and Rearrangement Reactions
There are no available studies on the intramolecular cyclization or rearrangement reactions of 1-(Diaminomethyl)pyrrolidin-2-ol. Generally, molecules containing both nucleophilic (amine and hydroxyl) and electrophilic centers can undergo cyclization. The pyrrolidine (B122466) ring itself is a stable five-membered heterocycle. nih.govnih.gov The presence of the diaminomethyl group at the 1-position and a hydroxyl group at the 2-position could theoretically lead to various intramolecular reactions, such as the formation of bicyclic products. However, without experimental or computational data, any proposed reaction pathways remain purely speculative.
Role of the Diaminomethyl and Hydroxyl Groups in Controlling Reactivity and Regioselectivity
The diaminomethyl group (-CH(NH₂)₂) and the secondary hydroxyl group (-OH) are the key functional moieties in this compound. The hydroxyl group can act as a nucleophile or a proton donor, while the amino groups of the diaminomethyl moiety are nucleophilic and basic. The relative positioning of these groups on the pyrrolidine ring would be expected to dictate the regioselectivity of any reactions. For instance, in reactions involving electrophiles, competition between the hydroxyl and amino groups would be anticipated. The stereochemistry of the hydroxyl group at C-2 would also likely play a significant role in directing the approach of reagents. However, no research has been published to substantiate these general principles for this specific compound.
Solvent Effects and Acid/Base Catalysis in Transformations of this compound
The influence of solvents and catalysts on chemical reactions is a critical aspect of mechanistic studies. Solvents can affect reaction rates and selectivity through polarity, proticity, and coordinating ability. Acid or base catalysis can activate or deactivate functional groups, facilitating transformations that might otherwise be unfavorable. For this compound, one could hypothesize that polar protic solvents might stabilize charged intermediates, while aprotic solvents might favor different pathways. Similarly, acid catalysis could protonate the amino or hydroxyl groups, altering their nucleophilicity, and base catalysis could deprotonate the hydroxyl group, enhancing its nucleophilic character. Without experimental data, these remain as unverified hypotheses.
Kinetic Studies and Reaction Order Determination to Elucidate Rate-Limiting Steps
Kinetic studies are essential for elucidating reaction mechanisms by providing information about the rate-limiting step and the species involved in it. Such studies involve measuring reaction rates under varying concentrations of reactants, catalysts, and other species. There are no kinetic data available for any transformation involving this compound. Consequently, the reaction order with respect to any reactant or catalyst, and the rate-limiting steps of any potential reactions, are unknown.
Future Research Perspectives and Emerging Areas in 1 Diaminomethyl Pyrrolidin 2 Ol Chemistry
Development of Novel Synthetic Strategies for Structural Diversification and Complex Analogue Libraries
The future development of 1-(Diaminomethyl)pyrrolidin-2-ol chemistry is intrinsically linked to the ability to synthesize a diverse range of its analogues. While the synthesis of functionalized pyrrolidines is a well-established field, the specific architecture of this compound presents unique challenges and opportunities. rsc.orgmdpi.comnih.govnih.gov Future research will likely focus on developing novel synthetic strategies that allow for the selective modification of its core structure.
One promising avenue is the development of stereoselective synthetic routes to access all possible stereoisomers of this compound. This could involve the use of chiral pool starting materials, such as hydroxyproline, or the development of asymmetric catalytic methods. Furthermore, the diversification of the diaminomethyl group could lead to libraries of analogues with varying steric and electronic properties. This could be achieved through the development of novel amination methodologies or post-synthetic modifications.
The generation of complex analogue libraries will be crucial for exploring the structure-activity relationships of this compound in various applications. High-throughput synthesis and screening methodologies could be employed to rapidly assess the properties of these analogues, accelerating the discovery of new catalysts or materials.
Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions and Intermediates
Understanding the reaction mechanisms and identifying transient intermediates are critical for optimizing synthetic protocols and for elucidating the role of this compound in catalytic processes. Advanced spectroscopic techniques that allow for in situ monitoring of reactions will be invaluable in this regard.
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, products, and intermediates. nih.govresearchgate.netyoutube.com For a chiral molecule like this compound, chiroptical spectroscopic methods, such as circular dichroism (CD), could be particularly insightful for tracking changes in stereochemistry during a reaction. nih.gov The application of these techniques could help in optimizing reaction conditions, identifying catalyst deactivation pathways, and gaining a deeper understanding of the catalytic cycle.
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| In situ FTIR | Functional group transformations, reaction kinetics | Monitoring the formation and consumption of intermediates in catalytic reactions. |
| In situ NMR | Structural elucidation of intermediates, reaction pathways | Characterizing the structure of catalyst-substrate complexes. nih.govresearchgate.net |
| Circular Dichroism (CD) | Changes in stereochemistry, enantiomeric excess | Monitoring the stereochemical outcome of asymmetric transformations. nih.gov |
| Mass Spectrometry | Identification of reaction components and byproducts | High-throughput screening of reaction conditions and catalyst performance. |
Integration of Computational and Experimental Approaches for Rational Design of New Catalysts
The integration of computational chemistry with experimental work offers a powerful paradigm for the rational design of new catalysts. nih.govmdpi.comrsc.orgnih.govpnnl.gov In the context of this compound, computational modeling can be used to predict its catalytic activity in various organic transformations. The structural features of this molecule, including its chiral backbone and multiple hydrogen bond donors and acceptors, suggest its potential as an organocatalyst, similar to proline and its derivatives. wikipedia.org
Density functional theory (DFT) calculations can be employed to model the transition states of reactions catalyzed by this compound, providing insights into the origins of stereoselectivity. These computational predictions can then guide the design of new analogues with enhanced catalytic performance. For instance, modifications to the pyrrolidine (B122466) ring or the diaminomethyl group could be explored in silico to fine-tune the catalyst's activity and selectivity before their synthesis is attempted in the laboratory. This synergistic approach can significantly accelerate the catalyst development process and reduce the reliance on empirical screening.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes
The ability of molecules to spontaneously organize into well-defined, higher-order structures through non-covalent interactions is the foundation of supramolecular chemistry. nih.govnih.gov The multiple hydrogen bonding sites and the chiral nature of this compound make it an excellent candidate for exploration in this field. It is conceivable that this molecule could act as a building block for the self-assembly of complex supramolecular architectures, such as helices, sheets, or capsules.
Future research could investigate the self-assembly behavior of this compound in different solvents and in the presence of various guest molecules. The formation of these supramolecular structures could be studied using techniques such as X-ray crystallography, NMR spectroscopy, and atomic force microscopy. The resulting assemblies could find applications in areas such as molecular recognition, encapsulation, and the development of new functional materials.
Potential for Applications in Smart Materials and Sensing Technologies
Smart materials, which can respond to external stimuli such as changes in pH, temperature, or the presence of specific analytes, are at the forefront of materials science. nih.govresearchgate.nethoustonmethodist.org The functional groups present in this compound, particularly the amino and hydroxyl groups, could be leveraged to create responsive materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
